molecular formula C20H28N4O4S2 B3526088 diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3526088
M. Wt: 452.6 g/mol
InChI Key: OAGFKPLTNZOMQZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This specific compound is part of a class of hydrazine-coupled pyrazoles .


Synthesis Analysis

The synthesis of this compound involves the coupling of hydrazine with pyrazole . The structures of these synthesized pyrazole derivatives were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The specific structure of this compound was confirmed using techniques such as FTIR and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of hydrazine with pyrazole . This reaction likely involves the formation of a carbon-nitrogen bond between the hydrazine and the pyrazole.

Mechanism of Action

While the exact mechanism of action of this compound is not specified, it is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Future Directions

The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities . Given the potent activity of similar compounds, this compound could potentially be developed into a new drug for the treatment of these diseases .

Properties

IUPAC Name

diethyl 5-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamothioyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S2/c1-7-24-11-14(13(5)22-24)10-23(6)20(29)21-17-15(18(25)27-8-2)12(4)16(30-17)19(26)28-9-3/h11H,7-10H2,1-6H3,(H,21,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGFKPLTNZOMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=S)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
Reactant of Route 3
diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
Reactant of Route 4
diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
Reactant of Route 5
diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 5-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate

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